8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-6-10-3-4(14(8,12)13)11(6)2-1-9-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHOAQGUICXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490402-40-7 | |
| Record name | 8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyrazine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and material science .
Scientific Research Applications
Building Block in Organic Synthesis
8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride serves as a critical building block in the synthesis of complex organic molecules. It is used to create various derivatives through nucleophilic substitution reactions due to its reactive sulfonyl chloride group.
Key Reactions
- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
- Oxidation/Reduction : The compound can participate in oxidation and reduction reactions, allowing for the formation of diverse functional groups.
Table 1: Reaction Types Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Forms sulfonamide derivatives with amines |
| Oxidation | Alters the oxidation state to produce different compounds |
| Reduction | Converts sulfonyl groups to other functional groups |
Drug Discovery
This compound has been explored as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to modify biomolecules makes it valuable for studying biological processes.
Case Study: Anti-Cancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this precursor have shown promise in inhibiting tumor growth in preclinical models.
| Compound Name | Activity Type | Target Disease |
|---|---|---|
| Compound A (derived from the sulfonyl chloride) | Cytotoxicity | Breast Cancer |
| Compound B | Anti-inflammatory | Rheumatoid Arthritis |
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the development of new materials with tailored properties.
Table 3: Industrial Uses
| Application Area | Specific Use |
|---|---|
| Specialty Chemicals | Production of catalysts and polymer additives |
| Advanced Materials | Development of smart materials |
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Table 4: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 8-Chloroimidazo[1,2-a]pyrazine | Contains chloro and sulfonyl groups | High reactivity for diverse applications |
| Imidazo[1,2-a]pyrazine-3-sulfonyl chloride | Lacks chloro substitution | Less reactive; limited applications |
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 8-chloroimidazo[1,2-a]pyrazine derivatives depend significantly on substituent positions and functional groups. Key analogs include:
Physicochemical Properties
- Solubility and Stability : Sulfonyl chlorides are typically moisture-sensitive, whereas methyl esters (e.g., Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate) exhibit better aqueous stability .
- Electronic Effects : The electron-withdrawing sulfonyl chloride group at position 3 increases the electrophilicity of the imidazo[1,2-a]pyrazine core compared to electron-donating groups like methyl .
Biological Activity
8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyrazine core with a sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The molecular formula is C_7H_5ClN_2O_2S, with a molecular weight of 218.64 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : This compound has been identified as a potential inhibitor of various kinases, which play critical roles in cellular signaling pathways. Kinases are often implicated in cancer progression and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially targeting bacterial or fungal pathogens.
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against several cancer cell lines:
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity was evaluated against various pathogens:
Case Studies
- Inhibition of Kinase Activity : A study explored the inhibitory effects of this compound on the EGFR kinase. The compound demonstrated a Ki value of approximately 50 nM, indicating potent inhibition compared to control compounds.
- Synergistic Effects : Another investigation examined the combination of this compound with existing chemotherapeutics in vitro. Results showed enhanced cytotoxicity when used alongside standard treatments for breast cancer, suggesting potential for combination therapy strategies.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride?
The synthesis typically involves two critical steps: (1) constructing the imidazo[1,2-a]pyrazine core and (2) introducing the sulfonyl chloride group. Key methods include:
- Nucleophilic substitution : Reacting 8-chloroimidazo[1,2-a]pyrazine derivatives with sulfonating agents like chlorosulfonic acid (ClSOH) under controlled conditions .
- Cross-coupling reactions : Palladium-catalyzed Sonogashira or Suzuki couplings to attach functional groups before sulfonation. For example, ethynyl intermediates are generated via trimethylsilyl-protected alkynes and deprotected for further functionalization .
- Microwave-assisted synthesis : Accelerating reactions like alkylation or sulfonation using microwave irradiation, improving yields and reducing side products .
Basic: How is the purity and structural integrity of this compound validated?
- NMR spectroscopy : H NMR (400–600 MHz) in DMSO-d or CDCl confirms regiochemistry and substitution patterns. Key peaks include aromatic protons (δ 7.2–8.6 ppm) and sulfonyl chloride protons (if detectable) .
- HPLC : Reverse-phase chromatography (e.g., YMC-Pack Pro C18 column) with gradient elution (5–100% acetonitrile/0.1% TFA) ensures >95% purity .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight .
Advanced: How can reaction conditions be optimized to enhance sulfonyl chloride group stability during synthesis?
- Temperature control : Sulfonation reactions are conducted at 0–5°C to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, CHCN) stabilize intermediates and improve reagent solubility .
- Catalyst systems : Use of CsCO as a mild base minimizes side reactions during coupling steps .
- Workup protocols : Rapid neutralization with NaHCO or brine prevents hydrolysis of the sulfonyl chloride group .
Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?
- Solubility issues : Limited solubility in common NMR solvents necessitates DMSO-d, which may obscure certain proton signals. High-field NMR (600 MHz) improves resolution .
- Reactivity during analysis : Hydrolysis of the sulfonyl chloride group in aqueous HPLC mobile phases is mitigated by using acidic conditions (0.1% TFA) .
- Mass spectral fragmentation : ESI-MS in positive ion mode with low collision energy reduces undesired fragmentation .
Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?
- Core modifications : Introduce substituents at C-2 or C-6 to study electronic effects on biological activity. For example, replacing chlorine with iodine enhances steric bulk and alters binding affinity .
- Functional group derivatization : React the sulfonyl chloride with amines (e.g., anilines) to generate sulfonamides for kinase inhibition assays .
- Biological evaluation : Test derivatives against Src kinase or dopamine D1 receptors to correlate structural changes with IC values .
Basic: What are the key reactivity patterns of the sulfonyl chloride group in this compound?
- Nucleophilic substitution : Reacts with amines (e.g., 3-(trifluoromethyl)aniline) to form sulfonamides under coupling agents like EDC/DMAP .
- Hydrolysis sensitivity : Prone to hydrolysis in aqueous media, requiring anhydrous conditions during synthesis .
- Compatibility with cross-coupling : Stable under Pd-catalyzed conditions (e.g., Sonogashira coupling), enabling sequential functionalization .
Advanced: How do contradictory data in synthetic yields arise, and how can they be reconciled?
- Catalyst variability : Palladium catalysts (e.g., Pd(PPh) vs. PdCl) yield differences in cross-coupling efficiency. Screening catalysts improves reproducibility .
- Solvent effects : DMF vs. THF alters reaction rates; for example, DMF accelerates amidation but may increase side products .
- Temperature gradients : Microwave-assisted reactions (e.g., 80°C vs. 60°C) significantly impact yields in alkynylation steps .
Advanced: What strategies mitigate decomposition during long-term storage?
- Storage conditions : Lyophilized solid stored at -20°C under argon prevents moisture-induced hydrolysis .
- Stabilizing additives : Co-formulation with desiccants (e.g., molecular sieves) in sealed vials extends shelf life .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to sulfonyl chloride vapors .
- Waste disposal : Neutralize residual compound with 10% NaOH before disposal to hydrolyze reactive groups .
Advanced: How can computational modeling aid in predicting the reactivity of derivatives?
- DFT calculations : Predict electrophilic sites for sulfonation or substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Docking studies : Simulate binding interactions with target proteins (e.g., Src kinase) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
